(6-methoxy-1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Description
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(6-methoxy-1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-14-4-3-13-11-16(19-15(13)12-14)17(21)20-7-5-18(6-8-20)23-9-2-10-24-18/h3-4,11-12,19H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZTZRLZUULZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4(CC3)OCCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxy-1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic synthesis techniques. A common approach includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Spirocyclic Structure Formation: The spirocyclic structure is formed by reacting the indole derivative with a suitable spirocyclic precursor under conditions that promote spirocyclization, such as using a Lewis acid catalyst.
Final Coupling: The final step involves coupling the indole derivative with the spirocyclic moiety, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can
Biological Activity
(6-methoxy-1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into its biological properties, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound's structure consists of an indole moiety substituted with a methoxy group at the 6-position, combined with a spirocyclic structure that includes a 1,5-dioxa-9-azaspiro framework. The presence of the methoxy group enhances lipophilicity, which may influence interactions with biological targets. The spirocyclic component adds to its potential for diverse chemical reactivity and biological interactions.
Anticancer Potential
Research indicates that compounds with indole structures often exhibit anticancer properties. The indole ring is known to play a role in various signaling pathways involved in tumorigenesis. Specifically, derivatives of indole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. Indole derivatives are known to modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in neurodegenerative diseases.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Techniques such as molecular docking and receptor-ligand binding assays can provide insights into its efficacy and specificity.
Predictive Models
Utilizing predictive models like the PASS (Prediction of Activity Spectra for Substances) tool can help identify potential biological activities based on the compound's structural characteristics. Such models suggest that this compound may have activity against various biological targets, including those involved in cancer and neurodegeneration.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals the unique potential of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (6-methoxy-1H-indol-2-yl)(...) | Indole + Spirocyclic | Potential anticancer & neuroprotective |
| 6-Methoxyindole | Simple indole derivative | Antimicrobial |
| Indomethacin | Indole derivative | Anti-inflammatory |
| Spiro[4.5]decanes | Spirocyclic structure | Varies; some show neuroactivity |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of the Indole Core : The indole core can be synthesized via Fischer indole synthesis.
- Spirocyclic Structure Formation : Reacting the indole derivative with a suitable spirocyclic precursor under conditions that promote spirocyclization.
- Final Coupling : Coupling the indole derivative with the spirocyclic moiety using coupling reagents like dicyclohexylcarbodiimide (DCC).
Comparison with Similar Compounds
1,4-Dioxa-8-Azaspiro[4.5]Decane Derivatives
Compounds like 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones (e.g., 1-phenyl derivatives) exhibit anticonvulsant activity but lack the 6-methoxyindole group, resulting in reduced anti-mycobacterial potency compared to the target compound. The smaller 6/5 spiro ring (1,4-dioxa-8-azaspiro[4.5]decane) shows lower steric compatibility with mycobacterial targets, as evidenced by MIC50 values >1 μM .
Piperidinylmethyl and Other Monocyclic Analogues
Piperidine-based analogs (e.g., piperidinylmethyl derivatives) demonstrate weaker binding to sigma receptors (Ki > 100 nM) compared to the spirocyclic target compound (Ki < 10 nM). The rigid spiro framework of 1,5-dioxa-9-azaspiro[5.5]undecane enhances conformational restraint, optimizing receptor fit .
Aryl Group Modifications
2-Chloro-6-Fluorophenyl Derivatives
(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone (CAS 1328714-78-8) shares the spiro core but replaces the indole with a halogenated phenyl group. This substitution reduces lipophilicity (clogP = 2.8 vs. 3.5 for the indole analog) and anti-mycobacterial activity (MIC50 = 5.2 μM vs. 0.3 μM) .
4-Chlorophenoxy-Substituted Analogs
2-(4-Chlorophenoxy)-2-methyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one (CAS 1351658-51-9) introduces a phenoxy group, increasing molecular weight (353.8 g/mol vs. 328.4 g/mol) but lowering metabolic stability due to esterase-sensitive linkages .
Indole Substituent Variations
6-Nitro and 6-Cyano Indole Derivatives
Replacing 6-methoxy with electron-withdrawing groups (e.g., 6-nitro) retains anti-mycobacterial potency (MIC50 = 0.3–0.7 μM) but increases cytotoxicity (CC50 < 10 μM vs. >50 μM for methoxy), highlighting the methoxy group’s balance between efficacy and safety .
6-Alkoxyindole Derivatives
6-Propoxy and 6-isopropoxy analogs show comparable potency to the methoxy variant (MIC50 = 0.5–0.7 μM) but higher clogP values (4.1–4.3 vs. 3.5), leading to poorer aqueous solubility (<10 μg/mL vs. 25 μg/mL) .
Key Pharmacological and Physicochemical Data
Mechanistic Insights
The 1,5-dioxa-9-azaspiro[5.5]undecane core enhances sigma-1 receptor (S1R) binding by mimicking endogenous sphingolipid headgroups, while the 6-methoxyindole moiety interacts with hydrophobic pockets in mycobacterial enzymes . Analogues lacking the spiro system (e.g., piperidinyl derivatives) fail to maintain this dual activity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
